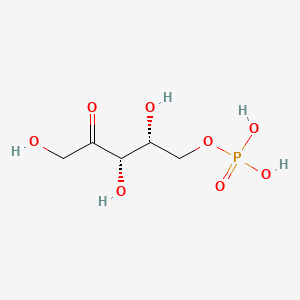
D-Xylulose 5-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Xylulose 5-Phosphate: is a ketose sugar phosphate that plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. It is formed from ribulose-5-phosphate by the action of ribulose-5-phosphate epimerase. This compound is essential for cellular metabolism and is involved in various biochemical processes, including the regulation of glycolysis and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Xylulose 5-Phosphate can be synthesized through the phosphorylation of L-xylulose. The process involves the use of specific enzymes such as xylulose kinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate to L-xylulose, forming L-Xylulose 5-Phosphate .
Industrial Production Methods: Industrial production of L-Xylulose 5-Phosphate typically involves biotechnological methods, utilizing microbial fermentation. Microorganisms such as bacteria and fungi are engineered to express the necessary enzymes for the conversion of xylose to L-xylulose and subsequently to L-Xylulose 5-Phosphate .
Chemical Reactions Analysis
Types of Reactions: L-Xylulose 5-Phosphate undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to form other sugar phosphates.
Reduction: It can be reduced to form xylitol-5-phosphate.
Isomerization: It can be isomerized to form ribulose-5-phosphate.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as nicotinamide adenine dinucleotide phosphate.
Reduction: Requires reducing agents such as nicotinamide adenine dinucleotide phosphate.
Isomerization: Catalyzed by specific enzymes like ribulose-5-phosphate epimerase.
Major Products:
- Glyceraldehyde-3-phosphate
- Acetyl-phosphate
- Ribulose-5-phosphate
Scientific Research Applications
Chemistry: L-Xylulose 5-Phosphate is used as an intermediate in the synthesis of various biochemical compounds.
Biology: In biological research, L-Xylulose 5-Phosphate is used to study cellular metabolism and the regulation of glycolysis. It is also involved in the study of gene expression and the role of sugar phosphates in cellular signaling .
Industry: In the industrial sector, L-Xylulose 5-Phosphate is used in the production of biofuels and biochemicals. It is also explored for its potential in the biotechnological production of rare sugars .
Mechanism of Action
L-Xylulose 5-Phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It acts as a donor of two-carbon ketone groups in transketolase reactions, which are essential for the synthesis of nucleotides and amino acids. Additionally, it regulates glycolysis by interacting with the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase, leading to the activation of protein phosphatase and subsequent dephosphorylation of the enzyme .
Comparison with Similar Compounds
- Ribulose-5-phosphate
- Xylulose
- Xylitol-5-phosphate
Comparison: L-Xylulose 5-Phosphate is unique in its specific role in the pentose phosphate pathway and its regulatory functions in glycolysis and gene expression. Unlike ribulose-5-phosphate, which is primarily involved in the oxidative branch of the pentose phosphate pathway, L-Xylulose 5-Phosphate acts as a donor of two-carbon ketone groups in transketolase reactions. Additionally, its role in the regulation of glycolysis through interaction with phosphofructokinase-2/fructose-2,6-bisphosphatase distinguishes it from other similar compounds .
Properties
CAS No. |
60802-29-1 |
|---|---|
Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m0/s1 |
InChI Key |
FNZLKVNUWIIPSJ-WHFBIAKZSA-N |
SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O |
Synonyms |
ibulose 5-phosphate ribulose 5-phosphate, (D)-isomer ribulose 5-phosphate, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



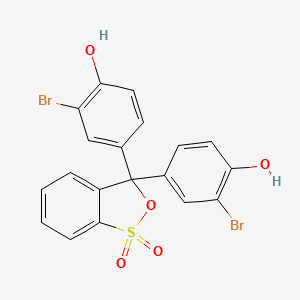
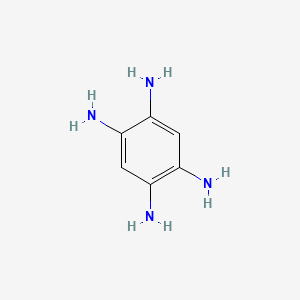
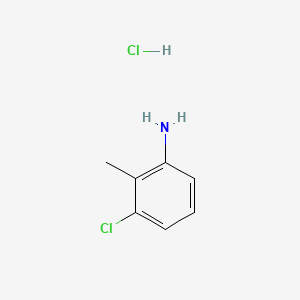
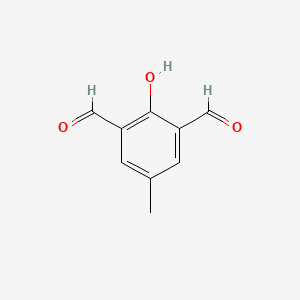

![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)
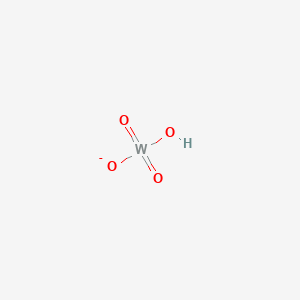
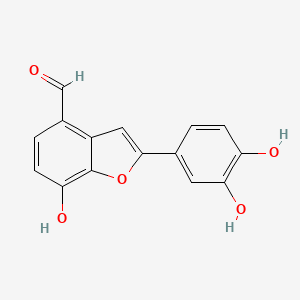
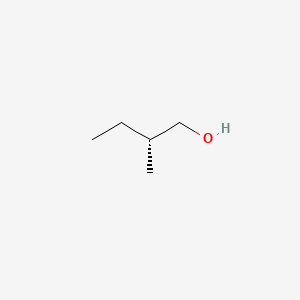
![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)
![2-methoxy-N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1214231.png)
![N-[(1-cyclohexyl-5-tetrazolyl)-thiophen-2-ylmethyl]-N-(phenylmethyl)ethanamine](/img/structure/B1214232.png)
![N-(2-hydroxypropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214233.png)
